ethyl 4-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate, also known as E7820, is a small molecule inhibitor that has been developed for cancer treatment.
Mécanisme D'action
Ethyl 4-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate binds to the ATP-binding site of FGFR and VEGFR, thus preventing their activation by their respective ligands. This leads to the inhibition of downstream signaling pathways that promote angiogenesis and tumor growth. This compound also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of various types of cancer cells, including breast, lung, prostate, and pancreatic cancer cells. It has also been shown to reduce the size of tumors in preclinical models. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate is a potent and selective inhibitor of FGFR and VEGFR, making it a valuable tool for studying angiogenesis and tumor growth. However, its high potency may also pose a challenge in determining the optimal concentration for in vitro experiments. This compound has also been shown to induce cytotoxicity in non-cancer cells at high concentrations.
Orientations Futures
Future research on ethyl 4-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate could focus on improving its selectivity for FGFR and VEGFR, as well as exploring its potential for combination therapy with other anticancer agents. This compound could also be studied for its potential in other disease areas, such as fibrosis and inflammation. Finally, the development of this compound as a clinical drug candidate could be explored further.
Méthodes De Synthèse
The synthesis of ethyl 4-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate involves several steps, including the protection of the amino group, the formation of the amide bond, and the deprotection of the amino group. The final product is obtained through recrystallization from ethanol. The synthesis method has been optimized to achieve a high yield and purity of this compound.
Applications De Recherche Scientifique
Ethyl 4-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate has been extensively studied for its anticancer properties. It has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is crucial for tumor growth and metastasis. This compound inhibits the activity of fibroblast growth factor receptor (FGFR) and vascular endothelial growth factor receptor (VEGFR), which are key regulators of angiogenesis. This compound has also been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models.
Propriétés
IUPAC Name |
ethyl 4-[[2-(N-(4-methylphenyl)sulfonylanilino)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-3-31-24(28)19-11-13-20(14-12-19)25-23(27)17-26(21-7-5-4-6-8-21)32(29,30)22-15-9-18(2)10-16-22/h4-16H,3,17H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXCTECJFBUJHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.